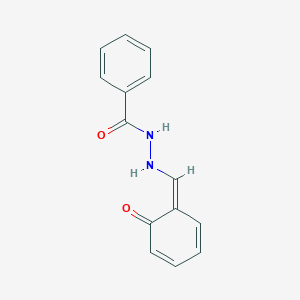

Salicylaldehyde benzoyl hydrazone

Description

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIWEDKDZPIULI-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877419 | |

| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3232-37-9 | |

| Record name | Salicylaldehyde benzoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC148180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Salicylaldehyde Benzoyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base ligand known for its significant coordination chemistry and diverse biological activities, including potential anticancer properties. Its synthesis is straightforward, involving the condensation of salicylaldehyde and benzoyl hydrazide. This technical guide provides a comprehensive overview of the synthesis and characterization of SBH, offering detailed experimental protocols, tabulated analytical data, and visual workflows to support researchers in its preparation and validation.

Synthesis of Salicylaldehyde Benzoyl Hydrazone

The synthesis of this compound is typically achieved through a one-pot condensation reaction between salicylaldehyde and benzoyl hydrazide in an alcoholic solvent. The reaction proceeds via nucleophilic addition of the amine group of the hydrazide to the carbonyl group of the aldehyde, followed by dehydration to form the characteristic azomethine (C=N) bond of the hydrazone.

Experimental Protocol

This protocol outlines a common and effective method for the synthesis of this compound.

Materials:

-

Salicylaldehyde

-

Benzoyl hydrazide

-

Ethanol (B145695) (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a round-bottom flask, dissolve benzoyl hydrazide in a suitable volume of absolute ethanol with gentle heating and stirring.

-

To this solution, add an equimolar amount of salicylaldehyde dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 30 to 60 minutes.[1]

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

A pale yellow crystalline solid should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.[1]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[1]

-

Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The synthesized this compound is characterized using a variety of analytical techniques to confirm its structure, purity, and physical properties.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [2] |

| Molecular Weight | 240.26 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 177-180 °C | [1] |

| Solubility | Sparingly soluble in ethanol, highly soluble in DMSO and DMF. | [1] |

Spectroscopic and Analytical Data

The following tables summarize the key spectroscopic and analytical data used for the characterization of this compound.

Table 2.1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3440 | ν(O-H) phenolic | [1] |

| ~3250 | ν(N-H) hydrazide | [1] |

| ~1605 | ν(C=N) azomethine | [1] |

Table 2.2: ¹H NMR Spectroscopic Data (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| ~11.66-12.04 | Broad Singlet | Phenolic OH | [3] |

| ~10.96-11.71 | Broad Singlet | NH | [3] |

| ~8.53-8.63 | Singlet | CH=N | [3] |

| ~6.80-8.00 | Multiplet | Aromatic Protons | [3] |

Table 2.3: ¹³C NMR Spectroscopic Data (DMSO-d₆) of a closely related derivative, 2,4-dihydroxybenzaldehyde (B120756) benzoyl hydrazone

Note: Data for the parent this compound is inferred from this closely related structure.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 163.0 | C=O (Amide) | [4] |

| 161.2, 160.0 | C-OH (Aromatic) | [4] |

| 149.7 | CH=N | [4] |

| 133.5 - 103.2 | Aromatic Carbons | [4] |

Table 2.4: Mass Spectrometry Data (HRMS) of a derivative containing the SBH moiety

Note: Data for the parent this compound is inferred from this derivative.

| m/z (calculated) | m/z (found) | Ion | Reference |

| 279.0740 | 279.0752 | [M + Na]⁺ (for a dihydroxy derivative) | [5] |

Table 2.5: Elemental Analysis Data

| Element | Calculated (%) | Found (%) | Reference |

| C | 69.99 | 69.85 | [1] |

| H | 5.03 | 5.10 | [1] |

| N | 11.66 | 11.59 | [1] |

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is depicted in the following diagram.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The provided experimental protocols, tabulated data, and visual workflows are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating the efficient and accurate preparation and validation of this important compound.

References

- 1. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 3. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Salicylaldehyde Benzoyl Hydrazone for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Characterization, and Experimental Protocols for Salicylaldehyde (B1680747) Benzoyl Hydrazone.

This technical guide provides a detailed methodology for the synthesis of salicylaldehyde benzoyl hydrazone, a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a step-by-step protocol for its preparation and characterization.

Introduction

This compound is a Schiff base derived from the condensation of salicylaldehyde and benzoyl hydrazide. Its unique structural features, particularly its ability to act as a chelating agent, have led to its investigation in various fields, including the development of anticancer agents and fluorescent probes for metal ion detection.[1][2][3][4] This guide presents a reliable and reproducible method for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the preparation of the precursor, benzoyl hydrazide, from ethyl benzoate (B1203000) and hydrazine (B178648) hydrate. The second step is the condensation of benzoyl hydrazide with salicylaldehyde to yield the final product.

Step 1: Synthesis of Benzoyl Hydrazide

The initial step is the synthesis of benzoyl hydrazide via the hydrazinolysis of ethyl benzoate.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of Benzoyl Hydrazide.

Experimental Protocol:

A detailed experimental protocol for the synthesis of benzoyl hydrazide is provided below.

| Parameter | Value |

| Reagents | |

| Ethyl Benzoate | 25 g (0.17 mol)[5] |

| Hydrazine Monohydrate | 20 mL[5] |

| Ethanol | 60 mL[5] |

| Reaction Conditions | |

| Temperature | 78 °C (Reflux)[5] |

| Reaction Time | 8 hours[5] |

| Work-up and Purification | |

| 1. Quenching | Addition of the reaction mixture to ~500 mL of water.[5] |

| 2. Extraction | Extraction with ethyl acetate.[5] |

| 3. Washing | The organic layer is washed sequentially with a saturated aqueous sodium hydrogen carbonate solution and a saturated saline solution.[5] |

| 4. Drying | The organic layer is dried over magnesium sulfate.[5] |

| 5. Isolation | The filtrate is concentrated to yield a solid.[5] |

| 6. Recrystallization | Recrystallization from a mixed solvent of ethanol and hexane.[5] |

| Yield | 15 g (66%) of a white solid.[5] |

Step 2: Synthesis of this compound

The second step involves the condensation reaction between the synthesized benzoyl hydrazide and salicylaldehyde.

Reaction Scheme:

Caption: Reaction scheme for this compound synthesis.

Experimental Protocol:

The following table outlines the detailed experimental protocol for the synthesis of this compound.

| Parameter | Value |

| Reagents | |

| Benzoyl Hydrazide | 1.36 g (0.01 mol) |

| Salicylaldehyde | 1.22 g (0.01 mol) |

| Ethanol | 50 mL[1] |

| Reaction Conditions | |

| Molar Ratio | 1:1 (Benzoyl Hydrazide:Salicylaldehyde)[1] |

| Temperature | Gentle reflux[1] |

| Reaction Time | 30-60 minutes[1] |

| Work-up and Purification | |

| 1. Isolation | The pale yellow product is filtered upon cooling.[1] |

| 2. Washing | The solid is washed with cold ethanol.[1] |

| 3. Drying | The product is dried.[1] |

| 4. Recrystallization | Recrystallization from hot benzene.[1] |

| Yield | 60-70%[1] |

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. The following table summarizes the key quantitative data.

| Property | Value |

| Molecular Weight | 240.26 g/mol [1] |

| Melting Point | 110-114.5 °C[1] |

| Appearance | Pale yellow crystalline solid[1] |

| Solubility | Insoluble in benzene; Soluble in polar solvents like ethanol, DMF, and DMSO.[1] |

| Elemental Analysis | Calculated for C₁₄H₁₂N₂O₂: C 69.99%, H 5.03%, N 11.66%. Observed: C 69.85%, H 5.10%, N 11.59%.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic peaks for the O-H, N-H, and C=O functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra confirm the structure of the compound. |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This guide provides a comprehensive and detailed protocol for the synthesis of this compound, a compound with significant potential in various scientific domains. The presented methodologies, quantitative data, and workflows are intended to facilitate its preparation and characterization in a research and development setting. Adherence to these protocols will enable the reproducible synthesis of high-purity this compound for further investigation.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis routes of Benzohydrazide [benchchem.com]

Unveiling the Molecular Architecture: An In-depth Spectroscopic Guide to Salicylaldehyde Benzoyl Hydrazone

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's structural and electronic properties is paramount. Salicylaldehyde (B1680747) benzoyl hydrazone, a versatile Schiff base, has garnered significant interest for its metal-chelating properties and potential therapeutic applications.[1] This technical guide provides a detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, offering a foundational resource for its identification, characterization, and application in further research.

This document outlines the key spectroscopic data, presents detailed experimental protocols for its synthesis and analysis, and visualizes the molecular structure and experimental workflow to facilitate a deeper understanding of this important compound.

Molecular Structure and Spectroscopic Correlation

The unique spectral features of Salicylaldehyde benzoyl hydrazone arise from its distinct molecular structure, which includes a salicylaldehyde moiety linked to a benzoyl hydrazide group through an azomethine (-CH=N-) bond. The presence of phenolic hydroxyl, amide, and imine functionalities gives rise to characteristic signals in both NMR and IR spectra.

Caption: Molecular structure of this compound highlighting key functional moieties.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveal characteristic chemical shifts for the protons and carbons in its distinct chemical environments.[2]

¹H NMR Spectral Data

The proton NMR spectrum is characterized by signals from the phenolic hydroxyl, amide, and azomethine protons, as well as the aromatic protons of the two phenyl rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenolic OH | 11.89 | Singlet | - |

| Amide NH | 11.46 | Singlet | - |

| Azomethine CH=N | 8.48 | Singlet | - |

| Aromatic CH (Benzoyl) | 7.88 | Doublet | 7.6 |

| Aromatic CH (Benzoyl) | 7.48-7.56 | Multiplet | - |

| Aromatic CH (Salicyl) | 7.27 | Doublet | 8.4 |

| Aromatic CH (Salicyl) | 6.33 | Doublet | 8.4 |

| Aromatic CH (Salicyl) | 6.30 | Singlet | - |

Note: Data compiled from a study where the spectrum was recorded on a 400 MHz spectrometer in DMSO-d₆.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Amide) | 163.0 |

| C-OH (Phenolic) | 161.2 |

| Aromatic C | 160.0 |

| CH=N (Azomethine) | 149.7 |

| Aromatic C | 133.5 |

| Aromatic C | 132.3 |

| Aromatic C | 131.9 |

| Aromatic C | 129.0 |

| Aromatic C | 128.0 |

| Aromatic C | 111.0 |

| Aromatic C | 108.2 |

| Aromatic C | 103.2 |

Note: Data compiled from a study where the spectrum was recorded on a 101 MHz spectrometer in DMSO-d₆.[3][4][5]

Infrared (IR) Spectral Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its key functional groups.

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3350 |

| C=O Stretch (Amide I) | 1635-1675 |

| C=N Stretch (Imine) | ~1623 |

| N-H Bend (Amide II) | 1540-1560 |

| C-O Stretch (Phenol) | 1300-1230 |

Note: Data compiled from multiple sources.[6][7] The presence of a strong band in the 1635-1675 cm⁻¹ region for the amide C=O stretching vibration supports the existence of the compound in its keto (amide) form in the solid state.[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]

Materials:

-

Salicylaldehyde

-

Benzoic acid hydrazide (Benzhydrazide)

Procedure:

-

Prepare a solution of benzhydrazide in ethanol.

-

In a separate flask, dissolve salicylaldehyde in ethanol.

-

Slowly add the salicylaldehyde solution to the benzhydrazide solution with constant stirring at room temperature.[3][4]

-

Continue stirring the mixture for a specified period (e.g., 3 hours) at room temperature. A precipitate will form.[3][4]

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.[1]

-

The crude product can be further purified by recrystallization from ethanol to yield a pale yellow crystalline solid.[1]

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Analysis

Instrumentation:

-

NMR: NMR spectra are typically recorded on a 400 MHz or higher field spectrometer (e.g., Bruker AVANCE III-400).[3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).[3][4]

-

IR: FT-IR spectra are recorded on a suitable spectrometer (e.g., Nicolet FT-IR Magna 750) using KBr pellets as the standard sample preparation technique.[8]

Sample Preparation:

-

NMR: A small amount of the purified compound is dissolved in a deuterated solvent, typically DMSO-d₆, and transferred to an NMR tube.

-

IR: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Caption: Workflow for the NMR and IR spectral analysis of the synthesized compound.

This guide provides a consolidated overview of the key NMR and IR spectral features of this compound, along with standardized protocols for its synthesis and analysis. The presented data and methodologies serve as a valuable resource for the unambiguous identification and characterization of this compound, supporting its application in medicinal chemistry and materials science.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Understanding the Solubility and Stability of Salicylaldehyde Benzoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a Schiff base derived from the condensation of salicylaldehyde and benzoyl hydrazide.[1] This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their potent metal-chelating properties, which underpin their diverse applications, including anticancer activity and chemical sensing.[1][2][3] The structure of SBH features a hydrazone linkage (-C=N-NH-C=O), which plays a crucial role in its chemical properties and biological activity. A thorough understanding of its solubility and stability is paramount for its application in drug development and other scientific research, as these factors directly influence its bioavailability, formulation, and shelf-life. This guide provides a comprehensive overview of the solubility and stability of Salicylaldehyde benzoyl hydrazone, complete with experimental protocols and workflow visualizations.

Solubility Profile

The solubility of a compound is a critical physicochemical property that affects its absorption and distribution in biological systems. This compound exhibits varied solubility depending on the polarity of the solvent.

Data Presentation: Solubility of this compound

While specific quantitative solubility data is not extensively reported in the reviewed literature, a qualitative summary is presented in Table 1.

| Solvent | Type | Solubility | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Highly Soluble | [1] |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble (at room temp.) | [1] |

| Benzene | Non-polar | Insoluble | [1] |

This table summarizes the qualitative solubility of this compound in various common laboratory solvents.

Stability Profile

The stability of this compound is influenced by several factors, including pH, the presence of water, and exposure to certain chemicals. The hydrazone bond is known to be susceptible to hydrolysis.

Data Presentation: Stability Characteristics of this compound

| Condition | Observation | Reference |

| Normal Storage Conditions | Stable. | [4] |

| Hydrolysis | The hydrolysis of this compound follows first-order kinetics. The presence of water in solvents like DMSO can lead to conformational and configurational changes. | [5][6][7] |

| pH | An increase in pH can favor the Z configuration of the molecule. | [5] |

| Incompatible Materials | Strong oxidizing agents. | [4] |

This table outlines the known stability characteristics of this compound under various conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of solubility and stability. The following sections provide protocols for the synthesis of this compound and for the evaluation of its key physicochemical properties.

Synthesis of this compound

This protocol describes the synthesis via a condensation reaction.[1]

Materials:

-

Benzoic acid hydrazide

-

Salicylaldehyde

-

Ethanol

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve benzoic acid hydrazide in ethanol.

-

Add an equimolar amount of salicylaldehyde to the solution.

-

Gently reflux the mixture for approximately 30-60 minutes.[1]

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the pale yellow crystalline solid by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound.

Materials:

-

Solid this compound

-

Selected aqueous buffer or solvent

-

Scintillation vials

-

Orbital shaker

-

Centrifuge

-

HPLC system for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent or buffer.

-

Seal the vials and place them on an orbital shaker.

-

Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

Hydrolytic Stability Analysis by HPLC

This protocol is used to assess the stability of this compound in aqueous solutions at different pH values.

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Aqueous buffers of various pH values.

-

Incubator or water bath.

-

HPLC system with a UV-Vis or MS detector.

-

Appropriate HPLC column (e.g., C18 reversed-phase).

Procedure:

-

Prepare a stock solution of the compound in a solvent like DMSO.

-

Dilute the stock solution to a final working concentration in pre-warmed buffer solutions of different pH values.

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

At predetermined time points, withdraw an aliquot of each sample.

-

Immediately analyze the samples by HPLC or quench the reaction by dilution in the mobile phase.

-

Monitor the degradation of the parent compound by measuring the decrease in its peak area over time.

-

The rate of degradation can be determined by plotting the natural logarithm of the peak area against time.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Solvent on the Kinetics and Mechanism of the Hydrolysis of Salicylidene Benzoyl Hydrazone [repository.najah.edu]

- 7. journals.najah.edu [journals.najah.edu]

Theoretical and Quantum Chemical Studies of Salicylaldehyde Benzoyl Hydrazone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base compound renowned for its significant metal-chelating properties and wide-ranging applications, including roles as a chemical sensor and a potent anti-proliferative agent.[1][2][3] This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of SBH, integrating experimental findings with advanced theoretical and quantum chemical studies. This document summarizes key quantitative data, details experimental and computational protocols, and utilizes visualizations to elucidate complex relationships, offering a comprehensive resource for researchers in chemistry, materials science, and drug development.

Synthesis and Characterization

Salicylaldehyde benzoyl hydrazone is typically synthesized via a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1] The structure of the resulting compound is confirmed through various analytical techniques, including elemental analysis, infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.[2][4]

Synthesis Protocol

The synthesis is a two-step process:

-

Preparation of Benzoic Acid Hydrazide: Ethyl benzoate (B1203000) is refluxed with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solvent.

-

Condensation Reaction: The synthesized benzoic acid hydrazide is then reacted with salicylaldehyde in a 1:1 molar ratio, typically under heating in ethanol. Upon cooling, pale yellow crystals of this compound are formed.[1]

The workflow for the synthesis is illustrated in the diagram below.

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula of the synthesized compound.

| Element | Calculated (%) for C₁₄H₁₂N₂O₂ | Observed (%)[1] |

| Carbon (C) | 69.99 | 69.85 |

| Hydrogen (H) | 5.03 | 5.10 |

| Nitrogen (N) | 11.66 | 11.59 |

Molecular Structure and Geometry

The molecular structure of SBH has been extensively studied using both experimental techniques like X-ray crystallography and theoretical methods, primarily Density Functional Theory (DFT).[5][6] DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict structural parameters.[5] The molecule is characterized by the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the azomethine nitrogen atom (O-H···N).[7]

Key Geometric Parameters

Theoretical calculations provide detailed insights into the bond lengths and angles, which are in close agreement with experimental data where available.

| Parameter | Bond | Calculated Bond Length (Å)[5] | Parameter | Angle | Calculated Bond Angle (°)[5] |

| Bond Lengths | C=N | 1.29 | Bond Angles | C-N-N | 116.5 |

| N-N | 1.38 | N-N-C | 118.9 | ||

| C=O | 1.23 | N-C=O | 122.3 | ||

| C-O (Phenol) | 1.36 | O-C-C | 118.7 |

Spectroscopic Properties: A Combined Experimental and Theoretical Approach

Quantum chemical calculations are instrumental in interpreting experimental spectra. The diagram below illustrates the synergistic relationship between computational and experimental spectroscopic analysis.

Vibrational Spectroscopy (IR and Raman)

Vibrational frequencies calculated using DFT methods, after applying appropriate scaling factors, show good correlation with experimental IR and Raman spectra.[8][9] This allows for precise assignment of vibrational modes.

| Vibrational Mode | Functional Group | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹)[7] |

| ν(N-H) | Amide | ~3200 | ~3210 |

| ν(C=O) | Amide I | ~1635-1675 | ~1650 |

| ν(C=N) | Azomethine | ~1614 | ~1605 |

| ν(C-O) | Phenol | ~1290 | ~1285 |

NMR Spectroscopy (¹H and ¹³C)

NMR spectroscopy reveals the presence of different tautomeric and conformational forms of SBH in solution.[4][7] Theoretical chemical shifts are calculated using the Gauge-Including Atomic Orbitals (GIAO) method.[10][11] In DMSO-d₆ solution, signals for the phenolic OH and amide NH protons are distinctly observed.[4]

| Proton/Carbon | Assignment | Experimental ¹H Chemical Shift (δ, ppm) in DMSO-d₆[4] | Experimental ¹³C Chemical Shift (δ, ppm)[4] |

| -OH | Phenolic | 11.66–12.04 | - |

| -NH- | Amide | 10.96–11.71 | - |

| -CH=N- | Azomethine | 8.53–8.63 | - |

| C=O | Carbonyl | - | ~164 |

| C=N | Azomethine | - | ~147 |

Studies have shown that in mixed DMSO/H₂O solvents, SBH can exist in different E and Z isomeric forms, and the equilibrium can be influenced by water concentration and pH.[7]

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of SBH are studied both experimentally and theoretically using Time-Dependent DFT (TD-DFT).[12][13] The spectra typically show intense bands in the UV region, which are assigned to π→π* and n→π* electronic transitions within the aromatic rings and the hydrazone moiety.

| Solvent | Experimental λmax (nm)[12] | Calculated λmax (nm) | Assignment |

| Ethanol | ~310-330 | - | π→π |

| Ethanol | ~360-380 | - | n→π |

Quantum Chemical Computational Protocols

Quantum chemical calculations are essential for a deep understanding of the molecular properties of SBH.

Computational Methodology

A typical computational workflow involves several steps, from initial structure generation to property calculation.

-

Software: Gaussian 09W or similar quantum chemistry packages are commonly used.[6]

-

Method: Density Functional Theory (DFT) is the most prevalent method.[14]

-

Functional: B3LYP and M05-2X are frequently chosen functionals.[10][11][15]

-

Basis Set: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are standard for achieving a balance between accuracy and computational cost.[5][6][10]

-

Solvation Models: To simulate solution-phase properties, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.[16]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[10][11]

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 |

| ΔE (LUMO-HOMO) | Energy Gap | ~ 4.0 to 4.5 |

A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, which can be relevant for applications in drug design and materials science.[9]

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

-

MEP: The MEP map visually represents the charge distribution and is used to identify sites for electrophilic and nucleophilic attack. For SBH, the negative potential is typically localized around the oxygen and nitrogen atoms, indicating their role in metal chelation.[14]

-

NBO Analysis: This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of hydrogen bonding, confirming the stability derived from electron delocalization within the molecule.[5][9]

Conclusion

The integration of theoretical and quantum chemical studies with experimental data provides a powerful framework for understanding the structure and properties of this compound. DFT calculations have proven to be highly effective in predicting molecular geometry, interpreting complex spectroscopic data, and elucidating electronic properties. This comprehensive understanding is vital for the rational design of new SBH derivatives with enhanced activities for targeted applications, from advanced chemical sensors to next-generation anticancer therapeutics. Future work could focus on modeling the interactions of SBH and its metal complexes with biological targets to further clarify their mechanisms of action.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum Chemical Studies of Some Hydrazone Derivatives - Computational Chemistry - SCIRP [scirp.org]

- 11. Quantum Chemical Studies of Some Hydrazone Derivatives [scirp.org]

- 12. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Quantum Chemical Studies of Some Hydrazone Derivatives | Scilit [scilit.com]

- 16. pubs.acs.org [pubs.acs.org]

exploring the crystal structure of Salicylaldehyde benzoyl hydrazone

An In-depth Technical Guide to the Crystal Structure of Salicylaldehyde (B1680747) Benzoyl Hydrazone

Introduction

Salicylaldehyde benzoyl hydrazone (SBH) is a Schiff base compound renowned for its significant biological activities and potent metal-chelating properties.[1] Its molecular framework allows it to act as a versatile ligand, forming stable complexes with various transition metal ions, which underpins its application in areas ranging from chemical sensing to medicinal chemistry.[1][2] Derivatives of SBH have demonstrated considerable potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][3][4]

A thorough understanding of the three-dimensional arrangement of atoms and intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new materials.[5] X-ray crystallography provides the most definitive method for elucidating this structure, offering precise data on bond lengths, bond angles, and packing arrangements.[5] This guide provides a comprehensive overview of the synthesis, experimental protocols, and detailed crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a Schiff base condensation reaction between benzoic acid hydrazide and salicylaldehyde.[1][6]

Procedure:

-

Benzoic acid hydrazide (10 mmol) is dissolved in 60 ml of 50% ethanol (B145695).

-

A separate solution of salicylaldehyde (10 mmol) in 5 ml of ethanol, containing 0.1 g of acetic acid, is prepared.

-

The salicylaldehyde solution is added to the hydrazide solution with continuous stirring. A milky precipitate typically appears within 5 minutes.

-

The mixture is then heated on a steam bath for 30 minutes.

-

An additional 12 ml of ethanol is added to the heated mixture until the precipitate completely dissolves.

-

The clear solution is subsequently cooled to room temperature, allowing for the formation of the crystalline product.

-

The resulting pale yellow, needle-like crystals are collected. The reported yield for this method is approximately 76%.[6]

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient quality is a critical prerequisite for X-ray diffraction analysis.[5]

Procedure:

-

The crude product from the synthesis is purified by recrystallization from 80% ethanol.[6]

-

Single crystals suitable for X-ray analysis are grown under isostatic conditions at a constant temperature of 298 K (25 °C).[6]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves collecting diffraction data from a single crystal and subsequently solving and refining the structural model.[7]

Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern of X-rays (typically Mo Kα radiation, λ = 0.71073 Å).[6][7] Data collection is performed at a controlled temperature, often 298 K.[6]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods (e.g., with software like SHELXS).[7]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods on F². This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.[7]

Data Presentation

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Formula Weight | 240.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.358 (4) |

| b (Å) | 7.304 (3) |

| c (Å) | 17.442 (4) |

| β (°) | 101.00 (2) |

| Volume (ų) | 1921 |

| Temperature (K) | 298 (1) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.30 Mg/m³ |

| Density (measured) | 1.31 Mg/m³ |

| Reflections collected | 3546 |

| Unique reflections | 3371 |

| Final R index [I > 3σ(I)] | 0.083 |

| Data sourced from Lyubchova et al. (1995).[6] |

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C(7)=O(1) | 1.221 (7) |

| C(8)=N(2) | 1.277 (7) |

| N(1)-C(7) | 1.348 (8) |

| Data sourced from Lyubchova et al. (1995).[6] |

Structural Analysis

Molecular Conformation

The crystal structure of this compound reveals a molecular skeleton that is nearly coplanar.[6] The central chain of atoms, C(9)−C(8)=N(2)−N(1)−C(7)=O(1), exhibits localized double bonds, confirming the imine-keto tautomeric form in the solid state.[6] The molecule adopts an E configuration with respect to the C(8)=N(2) double bond.[6]

A notable feature is the dihedral angle of 23.61° between the benzoyl ring and the central chain, which arises to alleviate steric hindrance between hydrogen atoms on the respective rings.[6] The phenolic ring, however, maintains coplanarity with the central hydrazone bridge.[6]

Intermolecular Interactions and Crystal Packing

The packing of SBH molecules in the crystal lattice is primarily dictated by a network of hydrogen bonds.[6] An intramolecular hydrogen bond exists between the phenolic hydroxyl group and the azomethine nitrogen atom [H(20)···N(2)].[6] Furthermore, intermolecular hydrogen bonds link the molecules into layers that extend along the direction.[6] These interactions involve the carbonyl oxygen atom O(1) and an aromatic proton H(14), as well as the phenolic OH group participating in an intermolecular bond [O(2)···H(21)].[6]

Conclusion

The crystallographic characterization of this compound provides critical insights into its molecular geometry and solid-state organization. The structure is defined by a nearly planar conformation, an E configuration across the imine bond, and a distinct keto-amine tautomeric form. The crystal packing is stabilized by a combination of intra- and intermolecular hydrogen bonds, which assemble the molecules into well-defined layers. This detailed structural knowledge is invaluable for understanding its chemical properties and serves as a foundational blueprint for the design of novel derivatives with tailored biological and material science applications.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism and isomerization in Salicylaldehyde benzoyl hydrazone solutions

An In-depth Technical Guide to Tautomerism and Isomerization in Salicylaldehyde (B1680747) Benzoyl Hydrazone (SBH) Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract Salicylaldehyde benzoyl hydrazone (SBH) is a versatile Schiff base compound renowned for its potent metal-chelating properties and significant biological activities, including anticancer and neuroprotective effects[1][2][3]. Its efficacy is intrinsically linked to its molecular structure, which is not static but exists in a dynamic equilibrium of various tautomeric and isomeric forms in solution. Understanding these equilibria is critical for rational drug design, chemical sensing applications, and interpreting experimental data. This technical guide provides a comprehensive overview of the keto-enol tautomerism and E/Z isomerization of SBH in solution, detailing the influence of environmental factors such as solvents and pH. It includes detailed experimental protocols, summarized quantitative data from spectroscopic analyses, and logical diagrams to elucidate the core concepts.

Core Concepts: Tautomerism and Isomerization

SBH in solution is characterized by two primary forms of structural dynamics: tautomerism and isomerization. These phenomena dictate the compound's conformation, electronic properties, and reactivity.

Keto-Enol Tautomerism

Hydrazones like SBH can exist in equilibrium between a keto (amide) form and an enol (imidinol) form.[4][5] The keto form features a carbonyl (C=O) group and an N-H bond, while the enol form contains a C=N bond and an O-H group, resulting from an intramolecular proton transfer.[6] For SBH and its derivatives, the keto-amino form is generally predominant, particularly in the solid state and in common solvents like DMSO.[2]

E/Z Isomerization

Isomerization in SBH occurs around the carbon-nitrogen double bond (C=N), leading to E (entgegen, opposite) and Z (zusammen, together) geometric isomers.[7][8] This process can be influenced by solvent polarity, pH, and UV irradiation.[7][9] The E-isomer is typically the more stable and predominant form. However, the addition of certain solvents like water to a DMSO solution can induce a shift in equilibrium, and UV light can trigger photoisomerization to the Z form.[7][10]

Factors Influencing Equilibria

The balance between tautomers and isomers is highly sensitive to the chemical environment.

-

Solvent Effects : The polarity and hydrogen-bonding capability of the solvent significantly impact the equilibria.[11] In DMSO, SBH exists primarily in the keto form.[2] The addition of water to a DMSO solution can induce conformational changes and favor different isomers by forming hydrogen bonds with the carbonyl, amino, and hydroxyl groups.[7] Polar protic solvents can stabilize different tautomers to varying degrees through external hydrogen bonding.[12]

-

pH Effects : The acidity or basicity of the medium alters the protonation state of SBH. In basic media, deprotonation of the phenolic hydroxyl group can occur, favoring a negatively charged tridentate ligand form that readily complexes with metal ions.[13] Changes in pH have also been shown to favor the Z configuration.[7]

-

Photoisomerization : SBH exhibits photochromic properties, where irradiation with UV light (e.g., 365 nm) can induce a reversible conversion from the E to the Z isomer.[9][10] This process is often accompanied by a distinct color change, for example, from colorless to yellow.[9]

Quantitative Data from Spectroscopic Analysis

Spectroscopic methods like NMR, UV-Vis, and IR are essential for identifying and quantifying the different forms of SBH in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is particularly useful for distinguishing tautomers and isomers by observing the chemical shifts of labile protons (phenolic -OH and amide -NH).

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for SBH in DMSO-d₆

| Proton | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|

| Phenolic OH | 11.66 – 12.04 | Labile proton of the salicylaldehyde ring, indicative of the keto form. | [2] |

| Amide NH | 10.96 – 11.71 | Labile proton of the hydrazone linkage, characteristic of the keto form. | [2] |

| Azomethine HC=N | 8.53 – 8.63 | Proton on the imine carbon. | [2] |

| Aromatic H | 7.48 – 7.88 | Protons on the benzoyl and salicylaldehyde rings. |[14] |

Note: The broad nature and range of the OH and NH signals are due to hydrogen bonding and exchange phenomena.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals changes in the electronic structure of SBH. Different tautomers and isomers exhibit distinct absorption maxima (λ_max).

Table 2: UV-Vis Absorption Data for SBH and Related Phenomena

| Condition | Absorption Maxima (λ_max) | Observation | Reference |

|---|---|---|---|

| SBH in various media | ~324-335 nm | Corresponds to n→π* transitions. | [15] |

| After UV irradiation (365 nm) | Decrease at 367 nm, new peaks at 418 nm & 438 nm | Indicates E-to-Z isomerization and potential ESIPT. | [9] |

| Deprotonation (basic medium) | New broad band > 400 nm | Formation of the phenolate (B1203915) anion. | [15] |

| Complexation with Cu²⁺ | Fluorescence quenching | Indicates coordination via the imine N, amide O, and phenolic O. |[1][16] |

Experimental Protocols

Synthesis of this compound (SBH)

This protocol describes a standard one-step Schiff base condensation.[1][2][17]

Detailed Steps:

-

Solution A : Prepare a solution of benzhydrazide (1.0 equivalent) in a suitable solvent like water or ethanol.[17]

-

Solution B : Prepare a solution of salicylaldehyde (1.0 to 2.0 equivalents) in ethanol.[17]

-

Reaction : Add the salicylaldehyde solution dropwise to the benzhydrazide solution with constant stirring at room temperature. The reaction is typically stirred for a period ranging from 30 minutes to 3 hours.[1][14]

-

Completion : A pale yellow precipitate of SBH forms upon mixing or after a short period of gentle reflux (30-60 minutes).[1]

-

Workup : Cool the mixture in an ice bath to maximize precipitation.

-

Isolation : Collect the solid product by vacuum filtration.

-

Purification : Wash the collected solid with cold ethanol to remove unreacted starting materials and recrystallize from ethanol to obtain pure SBH.[17]

-

Characterization : Confirm the product's identity using melting point analysis, IR, and NMR spectroscopy.[1]

General Protocol for Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Stock Solution : Prepare a stock solution of SBH in a high-purity solvent (e.g., DMSO, Ethanol).

-

Working Solution : Prepare a dilute working solution (e.g., 10 µM) in the desired solvent or solvent mixture (e.g., CH₃CN/PBS buffer).[16]

-

Measurement : Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm) using a spectrophotometer.

-

For Titration Studies : Add aliquots of a titrant (e.g., a metal ion solution, acid, or base) to the working solution and record the spectrum after each addition to observe changes in absorption maxima and intensity.

NMR Spectroscopy:

-

Sample Preparation : Dissolve an accurately weighed sample of SBH (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[14]

-

Analysis : Integrate signals and assign chemical shifts relative to an internal standard like tetramethylsilane (B1202638) (TMS). For studying equilibria, spectra can be recorded at different temperatures or after the addition of another solvent (e.g., D₂O).

Conclusion

The solution chemistry of this compound is a complex interplay of keto-enol tautomerism and E/Z isomerization. The predominant species is the E-keto-amino form, but the equilibrium can be readily shifted by external factors including solvent composition, pH, and light. A thorough understanding and control of these structural dynamics are paramount for professionals in drug development and materials science, as the specific tautomer or isomer present in solution often governs the compound's biological activity, chelating ability, and photophysical properties. The experimental protocols and quantitative data provided herein serve as a foundational guide for researchers investigating this important class of molecules.

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Salicylaldehyde Benzoylhydrazone Protects Against Ferroptosis in Models of Neurotoxicity and Behavioural Dysfunction, In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ketone - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 13. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Unveiling the Electronic Landscape of Salicylaldehyde Benzoyl Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) is a versatile Schiff base compound that has garnered significant attention in various scientific fields, including medicinal chemistry and materials science. Its unique molecular structure, featuring a salicylaldehyde moiety linked to a benzoyl hydrazine (B178648) group, imparts a range of interesting electronic properties. These properties are central to its utility as a metal chelator, a fluorescent sensor, and a pharmacologically active agent with demonstrated anticancer and neuroprotective effects.[1] This technical guide provides an in-depth exploration of the electronic characteristics of SBH, offering a valuable resource for researchers and professionals engaged in its study and application.

Synthesis and Structural Characterization

The synthesis of Salicylaldehyde benzoyl hydrazone is typically achieved through a straightforward condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1][2] The resulting pale yellow crystalline solid can be purified by recrystallization from a suitable solvent like ethanol (B145695).[1]

The structural integrity and purity of the synthesized SBH are confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. These methods provide detailed information about the molecular framework and the presence of key functional groups.

Electronic Properties and Spectroscopic Analysis

The electronic behavior of this compound is dictated by the interplay of its aromatic rings and the hydrazone linkage. This is primarily investigated through UV-Visible absorption and fluorescence spectroscopy, which probe the electronic transitions within the molecule.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of SBH is characterized by distinct bands corresponding to π→π* and n→π* electronic transitions.[3] The position and intensity of these absorption maxima can be influenced by solvent polarity and pH.[3][4] In neutral or slightly acidic media, SBH acts as a non-charged bidentate ligand.[4] However, in a basic medium, the phenolic proton can be abstracted, leading to a negatively charged tridentate ligand, which alters the electronic distribution and shifts the absorption bands.[4]

Fluorescence Spectroscopy

This compound and its derivatives have been explored as fluorescent probes, particularly for the detection of metal ions like Cu²⁺.[5][6][7][8] The coordination of SBH with Cu²⁺ often leads to a significant quenching of its fluorescence intensity.[5][8] This phenomenon is attributed to the chelation-enhanced quenching (CHEQ) effect, where the metal ion facilitates non-radiative decay pathways. The imine nitrogen, amide oxygen, and phenolic oxygen atoms of SBH serve as the coordination sites for metal ions.[5][7]

Computational Insights into Electronic Structure

Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure of SBH.[1][9][10] These computational studies provide valuable information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and the energy required for electronic excitation. For instance, coordination with a metal ion like Cu²⁺ has been shown to reduce the HOMO-LUMO gap, indicating a charge-transfer transition.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the electronic and spectroscopic properties of this compound and its derivatives as reported in the literature.

| Property | Value / Range | Reference(s) |

| UV-Vis Absorption | ||

| λmax (π→π) | ~290-330 nm | [3] |

| λmax (n→π) | ~340-400 nm | [3] |

| Fluorescence Emission | ||

| Emission Maximum | Varies with derivative | [5][7] |

| Electrochemical Data | ||

| Redox Potentials | Not widely reported | |

| Computational Data | ||

| HOMO-LUMO Gap (DFT) | ~4.5 eV (for similar Schiff bases) | [11] |

Table 1: Spectroscopic and Electronic Properties of this compound.

| Derivative/Complex | Key Finding | Reference(s) |

| CySBH (NIR probe) | Fluorescence quenching upon Cu²⁺ coordination | [5][6][7][8] |

| Dimethoxy derivatives | Potent anticancer activity | [2] |

| Co(II) complex | Structure in solution differs from solid state | [4] |

| Fe(III) complex | Coordination through oxygen atoms confirmed by IR | [12] |

Table 2: Properties of this compound Derivatives and Metal Complexes.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's electronic properties.

Synthesis of this compound

Materials:

-

Salicylaldehyde

-

Benzoic acid hydrazide

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and benzoic acid hydrazide in ethanol in separate flasks.

-

Slowly add the salicylaldehyde solution to the benzoic acid hydrazide solution with constant stirring.

-

Reflux the mixture for 2-3 hours.

-

Allow the solution to cool to room temperature, during which a precipitate will form.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound.[1][2]

UV-Visible Spectroscopy

Instrumentation:

-

Dual-beam UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).

-

Prepare a series of dilutions to the desired concentrations.

-

Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference.

-

To study pH effects, buffer solutions of varying pH can be used as the solvent.[4]

Fluorescence Spectroscopy

Instrumentation:

-

Fluorimeter

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent.

-

Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an estimated wavelength.

-

Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

-

For metal ion sensing experiments, titrate the SBH solution with a stock solution of the metal ion and record the fluorescence spectrum after each addition.[5][7]

Visualizations

Synthesis Workflow of this compound

References

- 1. This compound|CAS 3232-37-9|RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. UV-visible spectroscopic study of the salicyladehyde benzoylhydrazone and its cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone in Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as versatile Schiff base chemosensors for the detection of various metal ions. Their facile synthesis, rich coordination chemistry, and tunable photophysical properties make them attractive candidates for developing selective and sensitive fluorescent and colorimetric probes. The core structure, featuring imine (-C=N), amide (-C=O), and phenolic hydroxyl (-OH) groups, provides an excellent binding site for metal ions.[1][2] This document provides detailed application notes and experimental protocols for the use of SBH-based probes in the detection of metal ions, with a focus on aluminum (Al³⁺) and copper (Cu²⁺).

Principle of Detection

The detection mechanism of SBH-based sensors relies on the interaction between the metal ion and the hydrazone ligand, which modulates the photophysical properties of the molecule. Common signaling mechanisms include:

-

Chelation-Enhanced Fluorescence (CHEF): Upon binding to a metal ion like Al³⁺, the ligand's structure becomes more rigid, and intramolecular rotation is restricted. This can inhibit non-radiative decay pathways and lead to a significant enhancement of fluorescence intensity ("turn-on" response).[3]

-

Photoinduced Electron Transfer (PET) Inhibition: In the free ligand, a PET process can quench fluorescence. Metal ion coordination can suppress this process, resulting in fluorescence enhancement.[4]

-

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a phenolic proton allows for ESIPT. Metal ion binding can inhibit or alter the ESIPT process, leading to changes in the fluorescence signal.[4][5]

-

Fluorescence Quenching: Paramagnetic ions like Cu²⁺ can induce fluorescence quenching upon coordination with the SBH probe. This is often due to energy or electron transfer from the excited fluorophore to the metal ion.[1][2]

-

Colorimetric Changes: The coordination of a metal ion can alter the electronic structure of the SBH molecule, leading to a visible color change in the solution, allowing for naked-eye detection.[6]

Signaling Pathway for Metal Ion Detection

The general mechanism involves the chelation of the metal ion by the salicylaldehyde benzoyl hydrazone probe, leading to a measurable optical response.

References

- 1. A this compound based near-infrared probe for copper(ii) and its bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A photochromic salicylaldehyde hydrazone derivative based on CN isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Salicylaldehyde Benzoyl Hydrazone as a Fluorescent Probe for Copper Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as highly effective fluorescent probes for the selective detection of copper ions (Cu²⁺). This document provides detailed application notes and experimental protocols for the use of a near-infrared (NIR) salicylaldehyde benzoyl hydrazone-based probe, CySBH, for the quantification and visualization of Cu²⁺ in both in vitro and in vivo systems. The probe operates on a fluorescence quenching mechanism, providing a rapid and sensitive response to the presence of copper ions.[1][2][3] The NIR optical properties of CySBH make it particularly suitable for biological applications due to deeper tissue penetration and reduced autofluorescence.[1]

Signaling Pathway and Detection Mechanism

The detection of Cu²⁺ by CySBH is based on a "turn-off" fluorescence signaling mechanism. The this compound moiety of the CySBH molecule acts as a specific chelating site for copper ions.[1][2][4] The coordination occurs through the imine nitrogen, amide oxygen, and phenolic hydroxyl oxygen atoms.[1][2][4] Upon binding of Cu²⁺, a stable 1:1 complex is formed.[2] This binding event induces the deprotonation of the phenolic group and reduces the electron-donating ability of the oxygen atom, leading to a significant quenching of the probe's fluorescence intensity.[1]

Caption: Proposed mechanism of Cu²⁺ detection by CySBH.

Quantitative Data

The following table summarizes the key quantitative parameters of the CySBH probe for copper ion detection.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 690 nm | [2][4] |

| Emission Wavelength (λem) | 744 nm | [2] |

| Detection Limit | 28.4 nM | [1][4] |

| Stoichiometry (CySBH:Cu²⁺) | 1:1 | [2] |

| Solvent System | Acetonitrile/PBS (1:1, v/v, 5 mM PBS, pH 7.4) | [2][4] |

| Response Time | < 5 minutes | [2] |

Experimental Protocols

I. Synthesis of CySBH Probe

This protocol describes the synthesis of the near-infrared fluorescent probe CySBH.

Caption: Workflow for the synthesis of the CySBH probe.

A. Synthesis of Intermediate Compound 4 [4]

-

Dissolve 2,4-dihydroxybenzaldehyde (1.38 g) and benzhydrazide (1.36 g) in ethanol (50 mL).

-

Stir the mixture at room temperature for 3 hours.

-

A significant amount of precipitate will form.

-

Collect the precipitate by filtration and purify to obtain Compound 4.

B. Synthesis of the Final Probe CySBH [2]

-

To a solution of compound IR (610 mg) and Compound 4 (281 mg), add K₂CO₃ (552 mg).

-

Stir the mixture at 60°C for 8 hours under a nitrogen atmosphere.

-

Evaporate the solvent.

-

Purify the crude product by column chromatography using a mobile phase of CH₂Cl₂/MeOH (20:1) to yield CySBH as a dark blue solid.

II. In Vitro Detection of Cu²⁺ using CySBH

This protocol outlines the procedure for the fluorometric determination of Cu²⁺ concentration in an aqueous solution.

Caption: Experimental workflow for in vitro Cu²⁺ detection.

-

Preparation of Working Solution: Prepare a 10 µM working solution of CySBH in a phosphate-buffered saline (PBS, 10 mM, pH 7.4) containing 1% DMSO.[2]

-

Sample Preparation: Add different concentrations of a Cu²⁺ solution (and other metal ions for selectivity studies) to the CySBH working solution.

-

Incubation: Allow the solutions to react at room temperature for a sufficient time (e.g., 5 minutes).

-

Fluorescence Measurement: Measure the fluorescence spectra of the solutions using a fluorometer. Set the excitation wavelength to 690 nm and record the emission spectrum from 700 nm to 800 nm. The fluorescence intensity at 744 nm will decrease with increasing Cu²⁺ concentration.[2]

-

Data Analysis: Plot the fluorescence intensity at 744 nm against the concentration of Cu²⁺ to generate a calibration curve. The limit of detection can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

III. Cellular Imaging of Intracellular Cu²⁺

This protocol provides a method for visualizing intracellular Cu²⁺ in living cells using the CySBH probe and confocal microscopy.

References

Application Notes: Unraveling the Anticancer Potential of Salicylaldehyde Benzoyl Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylaldehyde (B1680747) benzoyl hydrazone (SBH) and its derivatives have emerged as a promising class of compounds with significant anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2][3] These synthetic compounds, formed through the condensation of salicylaldehyde and benzoic acid hydrazide, exhibit a multifaceted mechanism of action, making them attractive candidates for further investigation in oncology drug discovery.[1] This document provides a comprehensive overview of the proposed anticancer mechanisms of SBH, detailed protocols for key experimental assays, and quantitative data to facilitate further research and development.

The primary mechanisms through which SBH is believed to exert its anticancer effects include the induction of apoptosis, inhibition of DNA synthesis, and metal chelation.[1][4] Notably, derivatives of SBH, particularly those with methoxy (B1213986) substitutions, have demonstrated enhanced potency and selectivity against cancer cells, including leukemic and breast cancer cell lines.[2][3][5]

Mechanism of Action

The anticancer activity of Salicylaldehyde benzoyl hydrazone is attributed to several interconnected cellular and molecular events:

-

Induction of Apoptosis: SBH and its analogs have been shown to trigger programmed cell death in cancer cells. This is a critical mechanism for eliminating malignant cells.[1] The apoptotic cascade initiated by SBH is thought to involve the intrinsic (mitochondrial) pathway, characterized by the involvement of Bcl-2 family proteins and caspases.

-

Inhibition of DNA Synthesis: Studies have indicated that SBH can decrease DNA synthesis and cell proliferation in various cancer cell lines.[1][1] This inhibitory action is a key contributor to its cytotoxic effects.

-

Metal Chelation: SBH acts as a high-affinity metal chelator, particularly for iron and copper.[1][4] By sequestering these essential metal ions, SBH can disrupt various cellular processes that are vital for cancer cell growth and proliferation, including the generation of reactive oxygen species (ROS) and the function of metalloenzymes involved in DNA replication.[1]

-

Cell Cycle Arrest: While the precise mechanisms are still under investigation, it is proposed that by interfering with DNA synthesis and other critical cellular processes, SBH can lead to cell cycle arrest, preventing cancer cells from dividing and proliferating.

Quantitative Data: Cytotoxicity of this compound and its Derivatives

The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (SBH) | HL-60 | Acute Myeloid Leukemia | 0.03 - 0.04 | [6] |

| K-562 | Chronic Myeloid Leukemia | 0.03 - 0.06 | [6] | |

| BV-173 | Leukemia | 0.03 - 3.54 | [6] | |

| MCF-7 | Breast Adenocarcinoma | 0.91 - 3.54 | [6] | |

| 3-methoxysalicylaldehyde-2-methoxybenzoylhydrazone | BV-173 | Leukemia | > 100 | [5] |

| K-562 | Leukemia | 1.87 | [5] | |

| SKW-3 | Leukemia | 2.50 | [5] | |

| AR-230 | Leukemia | 1.42 | [5] | |

| HL-60 | Leukemia | 3.12 | [5] | |

| MCF-7 | Breast Adenocarcinoma | 15.3 | [5] | |

| MDA-MB-231 | Breast Adenocarcinoma | 12.8 | [5] | |

| HEK-293 | Normal Kidney | > 100 | [5] | |

| 3-methoxysalicylaldehyde-4-methoxybenzoylhydrazone | BV-173 | Leukemia | 0.52 | [5] |

| K-562 | Leukemia | 0.28 | [5] | |

| SKW-3 | Leukemia | 0.27 | [5] | |

| AR-230 | Leukemia | > 10 | [5] | |

| HL-60 | Leukemia | 0.24 | [5] | |

| MCF-7 | Breast Adenocarcinoma | 11.2 | [5] | |

| MDA-MB-231 | Breast Adenocarcinoma | 9.8 | [5] | |

| HEK-293 | Normal Kidney | > 10 | [5] | |

| 4-methoxysalicylaldehyde benzoylhydrazone | K-562 | Chronic Myeloid Leukemia | 0.03 | [3] |

| 4-methoxysalicylaldehyde-4-chlorobenzoylhydrazone | K-562 | Chronic Myeloid Leukemia | 0.05 | [3] |

| Melphalan (Reference Drug) | K-562 | Chronic Myeloid Leukemia | >900 | [6] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a condensation reaction between salicylaldehyde and benzoic acid hydrazide.[1]

Materials:

-

Salicylaldehyde

-

Benzoic acid hydrazide

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and benzoic acid hydrazide in ethanol.

-

Reflux the mixture for a specified period.

-

Cool the reaction mixture to allow the product to crystallize.

-

Collect the resulting solid by filtration and wash with cold ethanol.

-

Dry the product under vacuum.

-

Characterize the synthesized compound using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.[1]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[9][10]

Materials:

-

Cancer cells treated with this compound

-